4-chloro-N-[5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-(4-FLUOROPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes chlorophenyl, fluorophenyl, and sulfanylideneimidazolidinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-(4-FLUOROPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-(4-FLUOROPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
4-CHLORO-N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-(4-FLUOROPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-(4-FLUOROPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinyl derivatives with varying substituents, such as:
- 4-CHLORO-N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE
- 4-CHLORO-N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-(4-METHYLPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE
Uniqueness
The uniqueness of 4-CHLORO-N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-(4-FLUOROPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H17Cl2FN4O3S |
---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
4-chloro-N-[5-[2-(4-chloroanilino)-2-oxoethyl]-3-(4-fluorophenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide |
InChI |
InChI=1S/C24H17Cl2FN4O3S/c25-15-3-1-14(2-4-15)22(33)29-31-20(13-21(32)28-18-9-5-16(26)6-10-18)23(34)30(24(31)35)19-11-7-17(27)8-12-19/h1-12,20H,13H2,(H,28,32)(H,29,33) |
InChI Key |
RMIASYDCCQFMBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.